1-(2-Fluorophenyl)-2-methyl-1H-pyrrole
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Overview
Description
1-(2-Fluorophenyl)-2-methyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 2-fluorophenyl group and a methyl group
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-2-methyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-fluorobenzaldehyde with methylamine followed by cyclization can yield the desired pyrrole derivative. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-(2-Fluorophenyl)-2-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives
Common reagents and conditions used in these reactions include acidic or basic media, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Fluorophenyl)-2-methyl-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-2-methyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Fluorophenyl)-2-methyl-1H-pyrrole can be compared with other similar compounds, such as:
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group but different core structure and pharmacological properties.
1-(2-Fluorophenyl)pyrazoles: Compounds with a pyrazole ring instead of a pyrrole ring, used in various chemical and biological applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which distinguish it from other related compounds.
Properties
Molecular Formula |
C11H10FN |
---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-2-methylpyrrole |
InChI |
InChI=1S/C11H10FN/c1-9-5-4-8-13(9)11-7-3-2-6-10(11)12/h2-8H,1H3 |
InChI Key |
IJWMXGDKQYALLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN1C2=CC=CC=C2F |
Origin of Product |
United States |
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